4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
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Description
4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 13 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide have been synthesized and evaluated for their biological activities, such as antimicrobial effects. For instance, benzamides and thiazolidine derivatives have shown promising antibacterial and antifungal properties, indicating their potential as prospective antimicrobials (Patel & Dhameliya, 2010). This suggests that similar compounds could be explored for their antimicrobial efficacy, contributing to the development of new antibacterial and antifungal agents.
Supramolecular Assemblies and Antimicrobial Analogs
Research on derivatives of 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, which are structurally related to the target compound, has demonstrated their ability to organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding (Seidel et al., 1995). This property is significant for the development of novel materials with potential applications in nanotechnology and material science.
Furthermore, the synthesis of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs has been investigated, highlighting the role of fluorine atoms in enhancing antimicrobial activity (Desai et al., 2013). This research provides insights into the design of new compounds with improved efficacy against bacterial and fungal pathogens.
CCR5 Antagonists and X-ray Contrast Agents
Additionally, the synthesis of orally active CCR5 antagonists, which share a resemblance in chemical functionality with the target compound, has been developed, indicating their importance in therapeutic applications, particularly in treating conditions such as HIV (Ikemoto et al., 2005). Moreover, heterocyclic nonionic X-ray contrast agents, including derivatives of benzamides and oxazolidinones, have been synthesized, showcasing their potential use in medical imaging and diagnostics (Pillai et al., 1994).
properties
IUPAC Name |
4-butoxy-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-4-13-27-19-10-7-17(8-11-19)21(24)22-20-15-18(9-6-16(20)2)23-12-5-14-28(23,25)26/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVWYSNSZXVUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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